Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate
Overview
Description
Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate: is a heterocyclic compound containing a thiadiazole ring
Mechanism of Action
Mode of Action
Similar compounds often work by interacting with bacterial proteins or enzymes, disrupting their normal function and leading to the death of the bacterial cells .
Result of Action
As an antimicrobial agent, the expected result of action would be the inhibition of bacterial growth or the killing of bacterial cells. The exact molecular and cellular effects would depend on the compound’s specific mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazones with carbon disulfide, followed by oxidation and esterification steps .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed:
Oxidation: Methyl 5-carboxy-1,2,3-thiadiazole-4-carboxylate.
Reduction: Methyl 5-hydroxymethyl-1,2,3-thiadiazole-4-carboxylate.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials with unique properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the design and synthesis of new drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for developing new polymers and coatings .
Comparison with Similar Compounds
- Methyl 5-carboxy-1,2,3-thiadiazole-4-carboxylate
- Methyl 5-hydroxymethyl-1,2,3-thiadiazole-4-carboxylate
- Methyl 5-aminomethyl-1,2,3-thiadiazole-4-carboxylate
Uniqueness: Methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate is unique due to its formyl group, which provides distinct reactivity compared to its analogs. This allows for specific modifications and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
methyl 5-formylthiadiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3S/c1-10-5(9)4-3(2-8)11-7-6-4/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTUBPILFMJMGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SN=N1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134077-72-8 | |
Record name | methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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